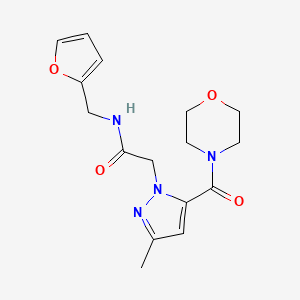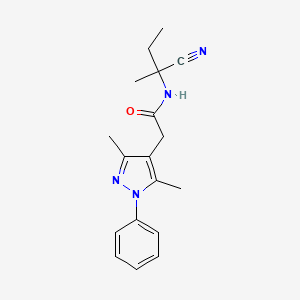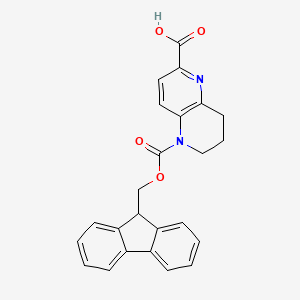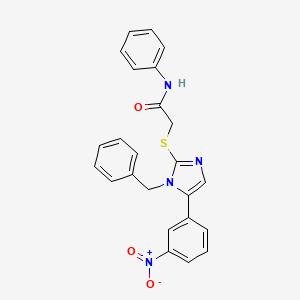![molecular formula C19H16N2O4S B3017677 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-33-2](/img/structure/B3017677.png)
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a derivative of benzothiazole and acetamide, which are known for their potential biological activities. The structure of this compound suggests that it may have interesting photophysical properties due to the presence of the benzodioxol moiety, which could influence its hydrogen bonding capabilities and electronic distribution . Additionally, the presence of a methoxyphenyl group could further modulate its chemical and biological properties.
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves the reaction of benzothiazoles with acetic acid or related acetylating agents . For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group with the compound , was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol followed by acetylation and further functionalization with various heterocyclic rings . This suggests that the synthesis of this compound could follow a similar pathway, with specific modifications to introduce the benzodioxol and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonds, which are crucial for the assembly of the molecules in the crystal structure . The nature of these hydrogen bonds is influenced by the substituents on the benzothiazole moiety. For example, water molecules can act as bridges forming hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . The molecular structure of the compound is likely to exhibit similar hydrogen bonding patterns, which could be investigated through crystallographic studies.
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives can be influenced by the substituents on the benzothiazole and acetamide moieties. For example, the introduction of different heterocyclic rings has been shown to yield compounds with potential antitumor activity . The presence of a benzodioxol and a methoxyphenyl group in the compound of interest could lead to unique reactivity patterns, potentially resulting in biological activities such as antitumor or kinase inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives are determined by their molecular structure and the nature of their substituents. The photophysical properties of these compounds are particularly interesting due to the potential for hydrogen bonding and the influence of substituents on the electronic distribution within the molecule . The acidity constants (pKa) of similar compounds have been determined through UV spectroscopic studies, indicating the protonation sites and the influence of different substituents on the acidity of the molecule . The compound is likely to have distinct physical and chemical properties, including solubility, melting point, and stability, which could be explored through experimental studies.
Applications De Recherche Scientifique
Understanding Chemical Properties and Biological Activity
The compound N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is part of a broader category of chemicals that have been extensively studied for their chemical properties and biological activity. It's known that biologically active molecules with aromatic rings often retain activity when one of these rings is replaced by an isosteric or isoelectronic aromatic ring. This principle has been applied to the development of thiophene analogues of certain carcinogens, with compounds such as N-(5-phenylthiophen-2-yl)acetamide showing potential carcinogenicity in vitro, although their capacity to induce tumors in vivo is uncertain. This underscores the intricate relationship between chemical structure and biological activity, a domain in which the compound may have relevant applications (Ashby et al., 1978).
Advanced Oxidation Processes (AOPs) and Environmental Concerns
Advanced Oxidation Processes (AOPs) are a focal point of research due to the growing concern of water scarcity and the accumulation of recalcitrance compounds in the environment. The compound , through its structural and chemical properties, might have implications in this area, especially considering the complexities involved in the treatment of related compounds like acetaminophen (ACT) from aqueous mediums. The review of such processes, degradation pathways, and the biotoxicity of by-products offers a comprehensive understanding of the environmental impact and the potential role that similar compounds can play in mitigating these effects (Qutob et al., 2022).
Pharmacokinetics, Pharmacodynamics, and Toxicology
Understanding the pharmacokinetics, pharmacodynamics, and the toxicological aspects of compounds is crucial in determining their applicability and safety in various domains. For instance, the study of paracetamol (acetaminophen), a widely used drug, reveals insights into its metabolism, the formation of toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI), and the associated risks of liver failure and kidney damage. This knowledge is vital for evaluating the safety and therapeutic potential of related compounds, including N-[4-(2H-1,3-benzodiazol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (Brune et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOIQCRZGTOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)